molecular formula C11H14N6 B2561469 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine CAS No. 198209-80-2

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Cat. No. B2561469
M. Wt: 230.275
InChI Key: YEJXVAVZMPQAIT-UHFFFAOYSA-N
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Patent
US07491729B2

Procedure details

Preparation took place by reacting 5-chloro-1-phenyl-1H-tetrazole with tert-butyl piperazine-1-carboxylate in DMF at 40° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[N:4][N:3]=1.[N:13]1(C(OC(C)(C)C)=O)[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>CN(C=O)C>[C:7]1([N:6]2[C:2]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:3][N:4]=[N:5]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NN=NN1C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
at 40° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1N=NN=C1N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.